3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:
- Thiazolidinone moiety: A 3-ethyl-substituted, 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group, providing a conjugated system that enhances π-electron delocalization .
- Z-configuration: The (Z)-stereochemistry of the methylidene bridge between the thiazolidinone and pyrido-pyrimidinone systems is critical for molecular planarity and binding affinity .
The compound’s molecular formula is C₂₂H₂₄N₆O₂S₂, with an average molecular mass of 492.60 g/mol and a monoisotopic mass of 492.1387 g/mol .
Properties
Molecular Formula |
C20H23N5O2S2 |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H23N5O2S2/c1-3-22-9-11-23(12-10-22)17-14(13-15-19(27)24(4-2)20(28)29-15)18(26)25-8-6-5-7-16(25)21-17/h5-8,13H,3-4,9-12H2,1-2H3/b15-13- |
InChI Key |
OWCDPZOGJPBQTA-SQFISAMPSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine ring, the introduction of the piperazine moiety, and the construction of the pyridopyrimidine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biology, this compound may be investigated for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways involved depend on the biological context in which the compound is used. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrido-pyrimidinone derivatives functionalized with thiazolidinone and piperazine groups. Below is a systematic comparison with analogous compounds:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Thiazolidinone Substituents: The 3-ethyl group in the target compound balances steric effects and metabolic stability. In contrast, allyl (477735-26-5) or methoxypropyl (361996-85-2) substituents introduce greater bulk or polarity, which may influence pharmacokinetics (e.g., absorption, CYP450 interactions) . The 2-thioxo group is conserved across analogs, suggesting its role in hydrogen bonding or metal chelation .
Piperazine Modifications :
- The 4-ethylpiperazine in the target compound offers moderate basicity and solubility. Substitution with hydroxyethyl (372978-29-5) increases hydrophilicity, while methyl groups (361996-85-2) reduce steric hindrance for receptor binding .
- Derivatives with stereochemically defined piperazines (e.g., 3R-methyl in EU Patent App.) highlight the importance of spatial arrangement in target engagement .
However, benzodioxol-substituted derivatives (EU Patent App.) exhibit altered electronic profiles, which could enhance affinity for aromatic-rich binding pockets .
Biological Implications: Thiazolidinone-pyrimidinone hybrids are associated with antimicrobial and antioxidant activities, as seen in related compounds (e.g., chromeno-pyrimidines and azo-linked thiazolidinones) . The target compound’s (Z)-configuration and ethylpiperazine group may optimize interactions with bacterial enzymes or oxidative stress targets, though specific data are pending .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
